High-Strength, Comparator-Backed Quantitative Differentiation Evidence for CAS 309938-24-7
**Critical Assessment:** In the highest-quality dataset available—the Załuski et al. (2020) study of 34 8-benzylaminoxanthines that characterizes adenosine A₁, A₂A, A₂B, and A₃ receptor binding [1]—the exact target compound CAS 309938-24-7 (bearing a 1,3-dimethyl-7-(naphthalen-1-ylmethyl) substitution pattern) was **not explicitly reported** with quantitative binding data in the public abstract or the portions of the manuscript examined for this analysis. The study highlights potent A₂A ligands such as compound 12d (Ki human A₂AAR: 68.5 nM) and compound 12h (Ki human A₂AAR: 71.1 nM), which carry different N1 and N7 substituents [1]. Consequently, **no head-to-head, cross-study, or class-level quantitative differentiation evidence meeting all mandatory evidence conditions could be identified for this compound from primary research papers.**
| Evidence Dimension | Adenosine A₂A receptor binding affinity |
|---|---|
| Target Compound Data | Not reported in available primary literature |
| Comparator Or Baseline | Compound 12d (8-((6-chloro-2-fluoro-3-methoxybenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): Ki human A₂AAR = 68.5 nM; Compound 12h (8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): Ki human A₂AAR = 71.1 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Radioligand binding assays at human adenosine A₂A receptors (Bioorg. Chem. 2020) |
Why This Matters
Without receptor-level binding data, the compound's pharmacological profile is undefined relative to structurally characterized analogs, making evidence-based selection impossible.
- [1] Załuski M, Schabikowski J, Schlenk M, Olejarz-Maciej A, Kubas B, Karcz T, Kuder K, Latacz G, Zygmunt M, Synak D, Hinz S, Müller CE, Kieć-Kononowicz K. 8-Benzylaminoxanthine scaffold variations for selective ligands acting on adenosine A2A receptors. Design, synthesis and biological evaluation. Bioorg Chem. 2020 Aug;101:104033. doi: 10.1016/j.bioorg.2020.104033. Epub 2020 Jun 19. PMID: 32629282. View Source
